molecular formula C49H78O2 B593899 cholest-5-en-3-ol3beta-[(7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-docosapentaenoate]

cholest-5-en-3-ol3beta-[(7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-docosapentaenoate]

Cat. No.: B593899
M. Wt: 699.1 g/mol
InChI Key: XOLZNHXNFMEUGA-DCDLNIKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholesteryl docosapentaenoate is a cholesterol ester with the acyl group as (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenyl . It is a lipid compound found in biological systems and plays a role in various physiological processes.

Scientific Research Applications

Cholesteryl docosapentaenoate has several research applications:

    Biological Studies: Investigating its role in lipid metabolism and cellular function.

    Cardiovascular Research: Studying its impact on cholesterol homeostasis and atherosclerosis.

    Nutrition and Health: Exploring its effects on human health, particularly in relation to dietary intake.

Mechanism of Action

Target of Action

The primary target of 22:5 Cholesteryl Ester (CE), also known as cholest-5-en-3beta-yl (7Z,10Z,13Z,16Z,19Z-docosapentaenoate), cholesteryl docosapentaenoate, or CE(22:5), is the Cholesteryl Ester Transfer Protein (CETP) . CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from the atheroprotective high-density lipoprotein (HDL) to the proatherogenic low-density lipoprotein cholesterol (LDL) and very low-density lipoprotein cholesterol (VLDL) .

Mode of Action

CE interacts with CETP, which has a flexible conformation and can form a continuous tunnel through its long axis, enabling the directional transfer of cholesteryl ester and triglycerides . The N-terminal β-barrel structure of CETP penetrates the HDL surface to promote cholesterol ester uptake . When CETP inhibitors, such as CE, enter the CETP channel, they increase the rigidity of CETP binding to HDL, increasing the number of free CETP molecules that bind exclusively to HDL . Consequently, the transfer of cholesterol esters from HDL to LDL is reduced, thereby decreasing the amount of cholesterol esters transferred into the bloodstream .

Biochemical Pathways

CE plays a vital role in the lipid transport pathway, modulating plasma lipoproteins-cholesterol concentrations . It is involved in the transfer of cholesteryl esters among lipoproteins, a process that can be modulated by CETP activity and its inhibition .

Pharmacokinetics

It is known that similar cetp inhibitors, such as ckd519, have been shown to have a long elimination half-life . The absorption, distribution, metabolism, and excretion (ADME) properties of CE would need further investigation for a comprehensive understanding.

Result of Action

The interaction of CE with CETP results in a decrease in the transfer of cholesterol esters from HDL to LDL . This leads to a reduction in the amount of cholesterol esters transferred into the bloodstream, ultimately slowing atherosclerosis . It effectively lowers the low-density lipoprotein cholesterol levels and increases the high-density lipoprotein cholesterol levels in the human plasma .

Action Environment

The action of CE is influenced by various environmental factors. For instance, the presence of other lipoproteins in the plasma can affect the efficiency of CE transfer . Additionally, the liver plays a crucial role in the hydrolysis of CE, where free cholesterol is either converted into bile acid or transported into bile by ABCG5 and ABCG8 and then excreted into feces . Therefore, liver function and health can significantly impact the action and efficacy of CE.

Biochemical Analysis

Preparation Methods

Synthetic Routes:: The synthesis of cholesteryl docosapentaenoate involves esterification of cholesterol with docosapentaenoic acid. The specific synthetic routes may vary, but generally, it follows the reaction scheme:

    Esterification Reaction:

Industrial Production:: Industrial production methods for cholesteryl docosapentaenoate are not extensively documented. it can be synthesized in the laboratory using standard organic chemistry techniques.

Chemical Reactions Analysis

Cholesteryl docosapentaenoate can undergo various chemical reactions:

    Oxidation: It may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction of the ester group can yield cholesteryl alcohol.

    Substitution: The ester moiety can be substituted under appropriate conditions.

Common Reagents::

    Esterification: Sulfuric acid or other acid catalysts.

    Oxidation: Oxidizing agents like chromic acid or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., alkoxides, amines).

Major Products:: The major product of cholesteryl docosapentaenoate reactions depends on the specific reaction conditions. Oxidation may yield oxidized cholesterol derivatives, while reduction leads to cholesteryl alcohol.

Comparison with Similar Compounds

Cholesteryl docosapentaenoate stands out due to its unique acyl group configuration. Similar compounds include other cholesterol esters (e.g., cholesteryl oleate, cholesteryl linoleate) and fatty acid derivatives.

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h8-9,11-12,14-15,17-18,20-21,30,39-40,42-46H,7,10,13,16,19,22-29,31-38H2,1-6H3/b9-8-,12-11-,15-14-,18-17-,21-20-/t40-,42+,43+,44-,45+,46+,48+,49-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLZNHXNFMEUGA-DCDLNIKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H78O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

699.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cholest-5-en-3-ol3beta-[(7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-docosapentaenoate]
Reactant of Route 2
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cholest-5-en-3-ol3beta-[(7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-docosapentaenoate]
Reactant of Route 3
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cholest-5-en-3-ol3beta-[(7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-docosapentaenoate]
Reactant of Route 4
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cholest-5-en-3-ol3beta-[(7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-docosapentaenoate]
Reactant of Route 5
cholest-5-en-3-ol3beta-[(7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-docosapentaenoate]
Reactant of Route 6
cholest-5-en-3-ol3beta-[(7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-docosapentaenoate]
Customer
Q & A

Q1: What is the significance of CE(22:5) in the context of diet and coronary heart disease?

A1: Research suggests that CE(22:5) may serve as a potential lipidomic marker for diet quality and could be linked to the risk of coronary heart disease (CHD). A study involving American Indians found that higher baseline levels of CE(22:5) were associated with an increased risk of CHD, independent of established risk factors. [] This suggests a potential role of CE(22:5) in CHD development, possibly influenced by dietary habits.

Q2: How does the lipid profile of vegans differ from omnivores regarding CE(22:5)?

A2: Interestingly, a study comparing Dutch vegans and omnivores found contrasting levels of CE(22:5) in their lipid profiles. Vegans exhibited lower levels of CE(22:5) in their triglycerides compared to omnivores. [] This difference could be attributed to the dietary sources of docosapentaenoic acid (DPA), a precursor to CE(22:5), which is primarily found in fatty fish and seafood, food sources typically absent from vegan diets.

Q3: What analytical techniques were employed to study CE(22:5) in the context of these research papers?

A3: Both studies utilized advanced mass spectrometry techniques to analyze and quantify CE(22:5). The study involving American Indians employed mixed effects linear regression and Cox frailty models to correlate CE(22:5) levels with diet quality and CHD risk. [] The comparison between Dutch vegans and omnivores involved measuring fatty acid compositions in various compartments, including erythrocytes, platelets, plasma cholesterol esters, and plasma triglycerides. []

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